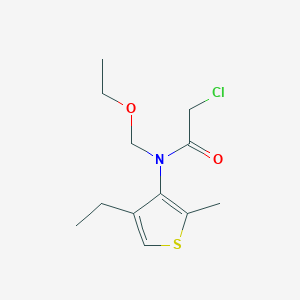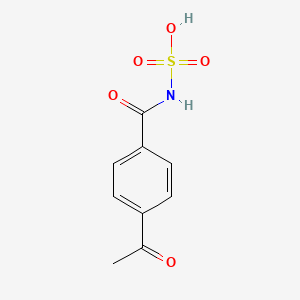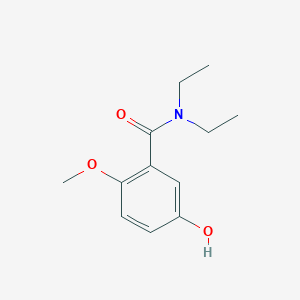
N,N-Diethyl-5-hydroxy-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-hydroxy-2-methoxybenzamide, also known as etamivan, is a compound belonging to the class of organic compounds known as methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety. Etamivan is a respiratory stimulant drug similar to nikethamide and has been used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-hydroxy-2-methoxybenzamide typically involves the reaction of 4-methoxyphenol with diethylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N,N-Diethyl-5-hydroxy-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its effects on cellular respiration and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a respiratory stimulant.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-hydroxy-2-methoxybenzamide involves its role as a central nervous system and respiratory stimulant. It acts on the medullary respiratory centers to enhance respiratory drive. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with neurotransmitter systems and ion channels to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Nikethamide: Another respiratory stimulant with a similar structure and mechanism of action.
Caffeine: A well-known stimulant that also affects the central nervous system and respiratory centers.
Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease
Uniqueness
N,N-Diethyl-5-hydroxy-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
CAS No. |
89984-51-0 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-diethyl-5-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-8-9(14)6-7-11(10)16-3/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
QJMBZCGQPVXHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)

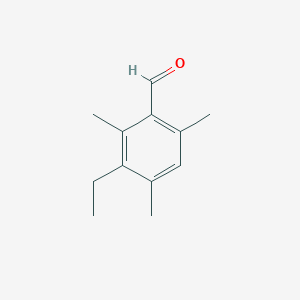
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)

![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
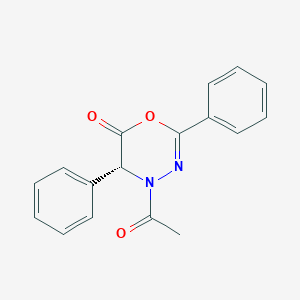
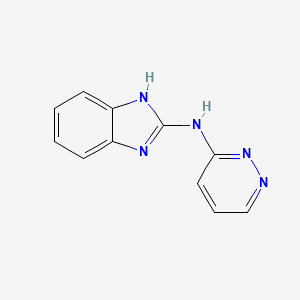
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
